6-amino-N-phenylhexanamide hydrochloride
Description
6-Amino-N-phenylhexanamide hydrochloride is a synthetic organic compound characterized by a hexanamide backbone substituted with an amino group at the sixth carbon and a phenyl group attached via an amide bond. Its molecular formula is C₁₂H₁₉ClN₂O, with a molecular weight of 242.75 g/mol . The compound is synthesized by reacting 6-amino-N-phenylhexanamide with hydrochloric acid (HCl) in diethyl ether, yielding a 100% pure hydrochloride salt without requiring further purification .
Key structural features include:
- A six-carbon aliphatic chain.
- A terminal primary amine group (-NH₂).
- An N-phenyl amide moiety, enhancing aromatic interactions.
- A hydrochloride counterion, improving solubility in polar solvents.
Properties
CAS No. |
59472-16-1 |
|---|---|
Molecular Formula |
C12H19ClN2O |
Molecular Weight |
242.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-phenylhexanamide hydrochloride typically involves the reaction of 6-aminohexanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-phenylhexanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
6-amino-N-phenylhexanamide hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of amide derivatives on biological systems.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-N-phenylhexanamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-amino-N-phenylhexanamide hydrochloride with four structurally related compounds:
Key Differences and Implications
Functional Groups
- Amide vs. Ester vs. Amine: The amide group in 6-amino-N-phenylhexanamide HCl confers stability against hydrolysis compared to esters (e.g., methyl or benzyl 6-aminohexanoate HCl), which are more reactive .
Pharmacological Relevance
- The amide-aromatic structure of 6-amino-N-phenylhexanamide HCl may enhance binding to HDAC enzymes, as seen in related HDAC inhibitors .
- Ester derivatives (e.g., methyl 6-aminohexanoate HCl) could act as prodrugs, with esterases converting them to active carboxylic acids in vivo .
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances water solubility across all compounds, critical for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
